molecular formula C15H16O4 B1269052 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid CAS No. 406470-58-4

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Cat. No. B1269052
M. Wt: 260.28 g/mol
InChI Key: UUHXCKRZEMAPMU-UHFFFAOYSA-N
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Description

The interest in furoic acid derivatives, including compounds like "5-[(4-Isopropylphenoxy)methyl]-2-furoic acid," stems from their potential applications in various fields, such as materials science, pharmaceuticals, and organic synthesis. These compounds often exhibit unique chemical and physical properties due to their distinct molecular structures.

Synthesis Analysis

Research on the synthesis of related furoic acid derivatives highlights several methodologies, including the Birch reduction and subsequent esterification processes. For instance, the synthesis of methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside demonstrates a method that might be adapted for our compound of interest (Kinoshita & Miwa, 1978).

Molecular Structure Analysis

Analysis techniques, such as NMR and X-ray crystallography, are essential for understanding the molecular structure of furoic acid derivatives. These methods can elucidate the spatial arrangement of atoms within the molecule and the configuration of its functional groups.

Chemical Reactions and Properties

Furoic acid derivatives undergo various chemical reactions, reflecting their reactivity and functional group compatibility. Studies on similar compounds, such as the efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones, shed light on potential reactions, including halolactonization and hydroxylation, which could be relevant (Ma, Wu, & Shi, 2004).

Physical Properties Analysis

The physical properties of furoic acid derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular architecture. These properties are critical for applications in material science and formulation design.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the utility of furoic acid derivatives in synthesis and as intermediates in chemical reactions. Research on the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid highlights the transformation potential of these compounds (Zhang et al., 2017).

Scientific Research Applications

Synthesis and Derivatives

  • Branched-Chain Sugars Synthesis : 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid and its derivatives have been synthesized via Birch reduction methods. These compounds serve as intermediates in the synthesis of complex sugars and furanoside derivatives, which are important in various chemical synthesis processes (Kinoshita & Miwa, 1978).

Chemical Transformations and Reactions

  • Anodic Oxidation Studies : The compound has been studied in the context of anodic oxidation reactions, which are significant in understanding the electrochemical properties and reactions of furan derivatives. This research offers insights into the formation of butenolides and keto esters, valuable in organic synthesis (Torii, Tanaka, Ogo, & Yamasita, 1971).

Biocatalysis and Sustainable Chemistry

  • Biocatalytic Production of Furandicarboxylic Acid : Research highlights the potential of biocatalytic methods, including enzyme and whole-cell catalysis, for producing 2,5-furandicarboxylic acid (FDCA) from furan derivatives. This process is important for developing sustainable, bio-based polymers like polyethylene 2,5-furandicarboxylate (PEF) (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Glycosidase Inhibitory Activities

  • Inhibition of Glycosidases : Derivatives of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid have shown significant inhibitory activities against glycosidases, enzymes involved in carbohydrate metabolism. This suggests potential applications in developing new therapeutic agents (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Environmental Applications

  • Carboxylation and Furan Fragmentation : Studies on carboxylation and fragmentation of furan derivatives, including 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, are significant for understanding the chemical behavior under environmental conditions. These insights are crucial for assessing the environmental impact and biodegradation pathways of these compounds (Zawadzki, Luxford, & Kočišek, 2020).

Bio-based Polymers Synthesis

  • Synthesis of Bio-based Polymers : The synthesis of furan-2,5-dicarboxylic acid (FDCA) from furoic acid derivatives, including 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid, is a promising route for creating bio-based polymers. These polymers can serve as sustainable alternatives to petroleum-derived materials in various industries (Drault, Snoussi, Paul, Itabaiana, & Wojcieszak, 2020).

properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHXCKRZEMAPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188379
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

CAS RN

406470-58-4
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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